L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine
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Overview
Description
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is a synthetic oligopeptide composed of seven leucine residues Leucine is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first leucine residue is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next protected leucine residue is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often utilizing automated peptide synthesizers and high-throughput purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into smaller peptides or individual amino acids.
Oxidation: Oxidative conditions can modify the side chains of leucine residues, potentially altering the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like acyl chlorides or isocyanates can be employed for substitution reactions.
Major Products Formed
Hydrolysis: Smaller peptides or free leucine residues.
Oxidation: Oxidized leucine derivatives.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in diseases where leucine metabolism is implicated.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. In biological systems, it can influence protein synthesis by activating the mechanistic target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism. Additionally, its ability to form stable peptide bonds makes it a valuable tool in studying protein structure and function.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar properties but shorter chain length.
L-Leucyl-L-leucyl-L-leucine: A tripeptide with similar properties but shorter chain length.
L-Leucyl-L-leucyl-L-leucyl-L-leucine: A pentapeptide with similar properties but shorter chain length.
Uniqueness
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is unique due to its extended chain length, which can provide insights into the behavior of longer peptide chains in various environments. Its repetitive leucine sequence also makes it a useful model for studying the effects of hydrophobic interactions in peptides and proteins.
Properties
CAS No. |
62526-43-6 |
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Molecular Formula |
C42H79N7O8 |
Molecular Weight |
810.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H79N7O8/c1-22(2)15-29(43)36(50)44-30(16-23(3)4)37(51)45-31(17-24(5)6)38(52)46-32(18-25(7)8)39(53)47-33(19-26(9)10)40(54)48-34(20-27(11)12)41(55)49-35(42(56)57)21-28(13)14/h22-35H,15-21,43H2,1-14H3,(H,44,50)(H,45,51)(H,46,52)(H,47,53)(H,48,54)(H,49,55)(H,56,57)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
GGYISHCXHPGRBS-POFDKVPJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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